REACTION_CXSMILES
|
[F-:1].[K+].[CH2:3]1OCCOCCOCCOCCOCCOC1.Br[CH2:22][C:23]([C:25]1[CH:33]=[CH:32][C:28]([C:29]([OH:31])=[O:30])=[CH:27][CH:26]=1)=[O:24]>C(#N)C.O>[CH3:3][O:31][C:29](=[O:30])[C:28]1[CH:32]=[CH:33][C:25]([C:23](=[O:24])[CH2:22][F:1])=[CH:26][CH:27]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.11 mmol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
1.56 mmol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated at 90° C. for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
The product was purified on silica eluting with 5-15% ethyl acetate in iso-hexane
|
Type
|
CUSTOM
|
Details
|
to yield on concentration in vacuo of the desired fractions
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C(CF)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |